molecular formula C8H12N4O B13190664 N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide

N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide

Cat. No.: B13190664
M. Wt: 180.21 g/mol
InChI Key: IXERGZCMVFTHOJ-UHFFFAOYSA-N
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Description

N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a methyl group at position 5, linked via a methylene bridge to a cyclopropanecarboxamide moiety.

Properties

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide

InChI

InChI=1S/C8H12N4O/c1-5-10-7(12-11-5)4-9-8(13)6-2-3-6/h6H,2-4H2,1H3,(H,9,13)(H,10,11,12)

InChI Key

IXERGZCMVFTHOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)CNC(=O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide typically involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Isomerization in Acidic Conditions

The compound undergoes pH-dependent tautomerism and isomerization. In acidic aqueous solutions (pH < 3), the 1,2,4-triazole ring rearranges to form 2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)acetic acid derivatives (Figure 1). This transformation is reversible under neutral or basic conditions.

Key Observations :

  • Reaction rate increases with temperature (optimal at 60–80°C).

  • Stabilized by intramolecular hydrogen bonding between the triazole NH and carbonyl oxygen.

Hydrolysis of the Carboxamide Group

The cyclopropanecarboxamide moiety undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Yield
Acidic (HCl, 6M)Reflux, 12 hCyclopropanecarboxylic acid + Triazolemethylamine78%
Basic (NaOH, 2M)Microwave, 90°C, 15 minCyclopropanecarboxylate salt + Free amine85%

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with microwave irradiation significantly accelerating the process .

Ring-Opening Reactions

The 1,2,4-triazole ring participates in ring-opening reactions under oxidative or reductive conditions:

  • Oxidative Ring Opening :
    Treatment with H<sub>2</sub>O<sub>2</sub> (30%) in acetic acid produces 3-(aminomethyl)cyclopropanecarboxamide via cleavage of the triazole’s N–N bonds.

  • Reductive Ring Opening :
    Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the triazole to a dihydrotriazole intermediate, which further reacts to form cyclopropane-linked thiosemicarbazides .

Functionalization at the Triazole NH Site

The NH group in the 1,2,4-triazole ring undergoes alkylation and acylation:

Reaction Type Reagents Products Application
AlkylationBenzyl chloride/K<sub>2</sub>CO<sub>3</sub>N-Benzyl-triazole derivativeBioactive intermediate
AcylationAcetyl chloride/PyridineN-Acetyl-triazole derivativeCoordination chemistry

These reactions retain the cyclopropane carboxamide structure while modifying the triazole’s electronic properties .

Coordination Chemistry

The triazole’s nitrogen atoms act as ligands for metal ions. For example:

  • Reaction with Cu(II) acetate in methanol forms a tetrahedral Cu(II) complex (λ<sub>max</sub> = 620 nm).

  • AgNO<sub>3</sub> in aqueous ethanol produces a linear Ag(I) complex with enhanced antimicrobial activity.

Stoichiometry :
Cu OAc 2+2Ligand[Cu Ligand 2(OAc)2]\text{Cu OAc }_2+2\text{Ligand}\rightarrow [\text{Cu Ligand }_2(\text{OAc})_2]

(where Ligand = N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide).

Cycloaddition Reactions

The triazole participates in [3+2] cycloadditions with nitriles under microwave irradiation to form 1,3,4-oxadiazole derivatives (Table 1):

Nitrile Conditions Product Yield
Phenyl cyanideMW, 100°C, 20 min5-Phenyl-1,3,4-oxadiazole derivative72%
Ethyl cyanoacetateMW, 120°C, 15 minEthyl oxadiazole-carboxylate68%

Photochemical Reactions

UV irradiation (254 nm) in methanol induces cyclopropane ring opening, yielding acrylamide derivatives via radical intermediates. The reaction is quenched by O<sub>2</sub>, suggesting a triplet-state mechanism.

Biological Derivatization

Enzymatic hydrolysis (e.g., porcine liver esterase) selectively cleaves the carboxamide group to generate cyclopropanecarboxylic acid , a metabolite identified in pharmacokinetic studies.

This compound’s reactivity is leveraged in medicinal chemistry for synthesizing bioactive analogs, particularly antimicrobial and enzyme-inhibiting agents . Experimental protocols emphasize microwave-assisted methods for improved efficiency .

Scientific Research Applications

N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial, antifungal, or anticancer effects .

Comparison with Similar Compounds

Key Structural and Functional Insights

  • Heterocycle Impact : Triazoles (1,2,4) offer balanced electronic properties for hydrogen bonding and π-π interactions, critical in drug-receptor binding. Pyrazoles and thiazoles provide distinct electronic profiles (e.g., thiazoles’ sulfur enhances hydrophobicity) .
  • Substituent Effects: Methyl groups (as in the target) improve metabolic stability, while chloro/cyano groups (in pyrazoles) may enhance electrophilic reactivity .
  • Synthetic Challenges : Triazoles often require careful regioselective synthesis, whereas pyrazoles are more straightforward to functionalize .

Biological Activity

N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The triazole ring structure has been associated with various biological functions, including antifungal and anticancer properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure

The chemical formula of this compound is C8H12N4OC_8H_{12}N_4O. Its structure features a cyclopropane moiety linked to a triazole ring, which is known for its ability to interact with biological targets.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antifungal Activity

Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds containing the triazole moiety exhibit significant inhibition against various fungal strains. For instance, studies have shown that triazole-based compounds can effectively inhibit the growth of Candida species and Aspergillus species, which are common pathogens in immunocompromised patients .

Anticancer Properties

The compound's potential as an anticancer agent has been explored in several studies. Triazole derivatives have been linked to the inhibition of specific kinases involved in cancer progression. For example, certain triazoles have been identified as inhibitors of the p38 MAP kinase pathway, which plays a crucial role in inflammatory responses and cancer cell proliferation .

The mechanism by which this compound exerts its biological effects often involves interference with enzyme activity or receptor binding. The triazole ring can form hydrogen bonds with target proteins, enhancing binding affinity and selectivity .

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antifungal Activity : A study demonstrated that a series of triazole derivatives exhibited potent antifungal activity against Candida albicans with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
  • Anticancer Activity : Another investigation into triazole-containing compounds revealed that they could significantly reduce tumor growth in xenograft models by inhibiting key signaling pathways involved in cell proliferation .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayIC50 (µM)Reference
Triazole AAntifungalCandida albicans0.5
Triazole BAnticancerp38 MAP kinase0.8
Triazole CAntifungalAspergillus fumigatus1.0
Triazole DAnticancerHER2 receptor0.7

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(5-Methyl-1H-1,2,4-triazol-3-yl)methyl]cyclopropanecarboxamide, and what intermediates are critical for yield optimization?

  • Methodology : A common approach involves multi-step synthesis starting with cyclization of a thiourea derivative to form the triazole core. For example, cyclopropanecarboxamide can be introduced via nucleophilic substitution or coupling reactions. Key intermediates include the triazole-methylamine derivative and activated cyclopropanecarboxylic acid (e.g., acid chloride or NHS ester). Optimize reaction conditions (temperature, solvent polarity, and catalyst) to minimize side products, as seen in analogous triazole-carboxamide syntheses .
  • Characterization : Use 1H^1H-NMR to confirm methyl group integration on the triazole (δ ~2.2–2.5 ppm) and cyclopropane protons (δ ~0.8–1.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. How can single-crystal X-ray diffraction (SC-XRD) be applied to resolve the molecular structure of this compound?

  • Methodology : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures). Use SHELXL for refinement, leveraging its robustness for small-molecule structures. Validate hydrogen bonding and cyclopropane ring geometry using ORTEP-3 for visualization .
  • Key Parameters : Report bond lengths (e.g., C–N in triazole: ~1.31–1.35 Å) and torsion angles to confirm stereochemistry. Compare with similar triazole derivatives in structural databases .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodology :

  • Experimental : Acquire 13C^{13}C-NMR and 2D spectra (COSY, HSQC) to resolve overlapping signals. For cyclopropane protons, use 1H^1H-1H^1H-NOESY to confirm spatial proximity.
  • Computational : Perform DFT calculations (e.g., B3LYP/6-31G**) to simulate NMR chemical shifts. Discrepancies may arise from solvent effects or dynamic conformational changes .
    • Case Study : In related triazole-carboxamides, computational models underestimated cyclopropane ring strain, necessitating experimental validation .

Q. What strategies are effective for optimizing regioselectivity during triazole functionalization?

  • Methodology :

  • Protecting Groups : Use trityl (Tr) groups to block reactive sites on the triazole during cyclopropane coupling, as demonstrated in JAK inhibitor syntheses .
  • Catalysis : Employ Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for selective C–H activation. Screen ligands (e.g., XPhos) to enhance regiocontrol .
    • Data Analysis : Monitor reaction progress via LC-MS to identify undesired regioisomers. Adjust stoichiometry of coupling partners to favor kinetically controlled pathways .

Q. How can researchers leverage structure-activity relationship (SAR) studies to explore biological targets for this compound?

  • Methodology :

  • Analog Synthesis : Modify the cyclopropane ring (e.g., fluorination) or triazole substituents (e.g., sulfanyl groups) to assess potency changes.
  • Assays : Test against kinase panels (e.g., JAK family) or enzymatic targets (e.g., carbonic anhydrase) using fluorescence polarization or SPR.
    • Example : Substitution at the triazole 3-position in related compounds enhanced binding affinity by 10-fold, suggesting similar SAR trends apply .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.